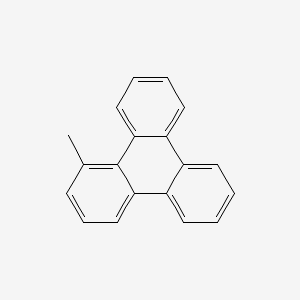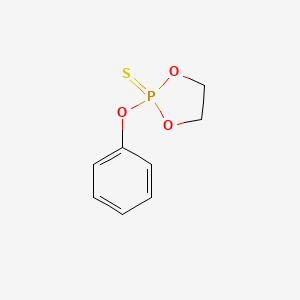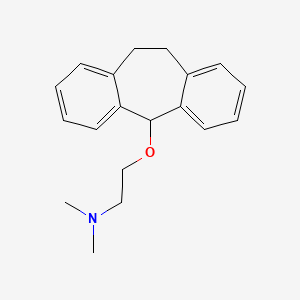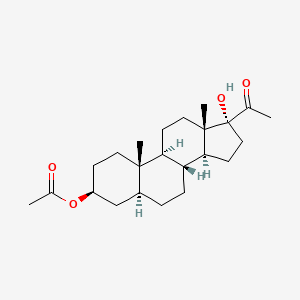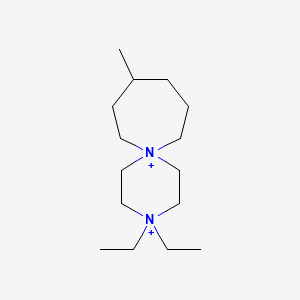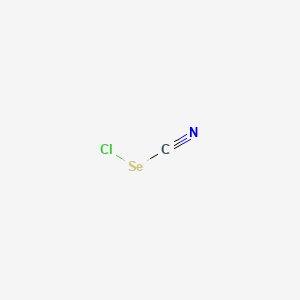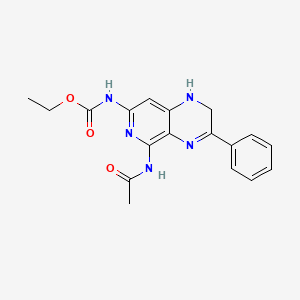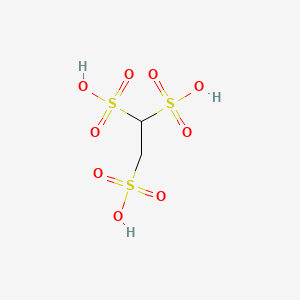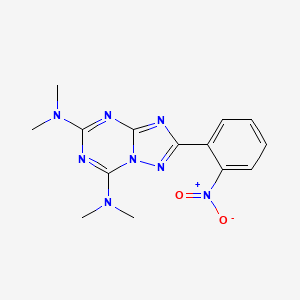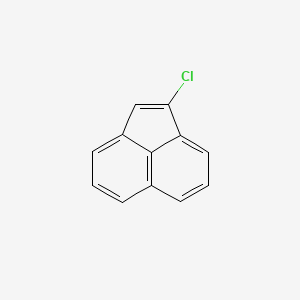
1-Chloroacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroacenaphthylene is a chlorinated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
1-Chloroacenaphthylene can be synthesized through several methods. One common synthetic route involves the chlorination of acenaphthylene. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and is conducted under controlled conditions to ensure selective chlorination at the desired position on the acenaphthylene molecule . Industrial production methods may involve similar chlorination processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Chloroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-Chloroacenaphthylene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 1-chloroacenaphthylene involves its interaction with molecular targets through its chlorinated aromatic structure. The chlorine atom can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can affect molecular pathways, leading to specific biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloroacenaphthylene can be compared with other chlorinated polycyclic aromatic hydrocarbons, such as 1-chloronaphthalene and 1-chloropyrene. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its specific arrangement of the chlorine atom and the acenaphthylene core.
Similar Compounds
- 1-Chloronaphthalene
- 1-Chloropyrene
- 1-Bromoacenaphthylene
Eigenschaften
CAS-Nummer |
56122-55-5 |
|---|---|
Molekularformel |
C12H7Cl |
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
1-chloroacenaphthylene |
InChI |
InChI=1S/C12H7Cl/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-7H |
InChI-Schlüssel |
IUOZUYUGGOKLEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=C(C3=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


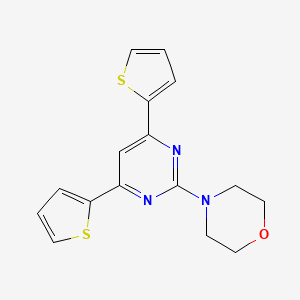
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)
